

2,4,6-Trimethoxypyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Trimethoxypyrimidine

Cat. No.: B078209

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In-Depth Technical Guide to 2,4,6-Trimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **2,4,6-Trimethoxypyrimidine**. While specific biological activity data for this compound is limited in publicly available literature, this document extrapolates its potential applications based on the activities of structurally similar pyrimidine derivatives, providing a valuable resource for researchers in drug discovery and development.

Core Molecular Data

2,4,6-Trimethoxypyrimidine is a substituted pyrimidine with the following key molecular identifiers and properties.



Property	Value	Source
Molecular Formula	C7H10N2O3	[1]
Molecular Weight	170.17 g/mol	[1]
IUPAC Name	2,4,6-trimethoxypyrimidine	[2]
CAS Number	13106-85-9	[2]
Canonical SMILES	COC1=CC(=NC(=N1)OC)OC	[1]
Physical Description	Solid	
Melting Point	51-54 °C	[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2,4,6-Trimethoxypyrimidine** is through the nucleophilic substitution of **2,4,6-trichloropyrimidine** with sodium methoxide.[1][3]

Experimental Protocol: Synthesis of 2,4,6-Trimethoxypyrimidine

Materials:

- 2,4,6-Trichloropyrimidine
- · Sodium methoxide
- · Anhydrous Methanol
- Reflux condenser and heating mantle
- · Standard laboratory glassware

Procedure:

 A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.



- 2,4,6-Trichloropyrimidine is dissolved in anhydrous methanol and added to the sodium methoxide solution.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The resulting residue is partitioned between water and an organic solvent such as ethyl acetate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated to yield the crude **2,4,6-Trimethoxypyrimidine**.
- The crude product can be purified by recrystallization or column chromatography to afford the pure compound.

Potential Biological Activity and Therapeutic Relevance

While specific studies on the biological activity of **2,4,6-Trimethoxypyrimidine** are not widely reported, the pyrimidine scaffold is a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities.[4] Derivatives of pyrimidine are integral to numerous clinically approved drugs.

Anticancer Potential: The pyrimidine core is a key structural feature in many anticancer agents, including antimetabolites like 5-fluorouracil. Furthermore, chalcones containing a 2,4,5-trimethoxy substitution pattern have demonstrated inhibitory activity against human tumor cell lines. This suggests that **2,4,6-Trimethoxypyrimidine** could be a valuable scaffold for the development of novel anticancer therapeutics.







Anti-inflammatory and Analgesic Properties: Numerous 2,4,6-trisubstituted pyrimidine derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities.[4] These compounds often exhibit their effects through the modulation of inflammatory pathways.

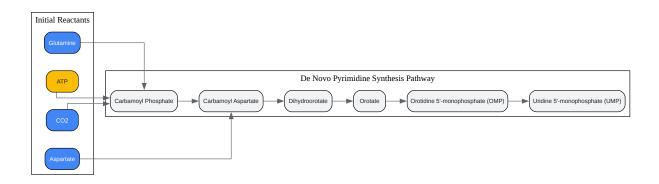
Bone Anabolic Agents: Recent studies have explored pyrimidine derivatives with a 2,4,5-trimethoxyphenyl group as potent bone anabolic agents that promote osteogenesis. These compounds were found to act via the BMP2/SMAD1 signaling pathway, highlighting a potential therapeutic application in osteoporosis and other bone-related disorders.

Signaling Pathways of Relevance

Given that **2,4,6-Trimethoxypyrimidine** is a synthetic nucleobase, understanding the fundamental pathways of pyrimidine synthesis is crucial for contextualizing its potential biological roles and mechanisms of action. The de novo pyrimidine synthesis pathway is a key metabolic route for the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

The regulation of this pathway is tightly controlled, with the mTOR (mechanistic target of rapamycin) signaling pathway playing a significant role. The diagram below illustrates the workflow of the de novo pyrimidine synthesis pathway.



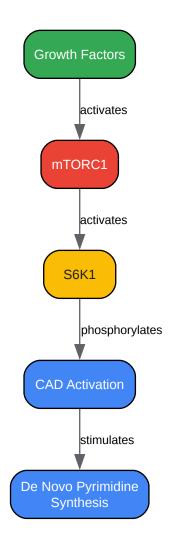


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De Novo Pyrimidine Synthesis Pathway Workflow

The mTOR signaling pathway is a central regulator of cell growth and proliferation and has been shown to stimulate de novo pyrimidine synthesis. The following diagram illustrates a simplified logical relationship of mTOR's influence on this metabolic pathway.





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mTOR Regulation of Pyrimidine Synthesis

Conclusion

2,4,6-Trimethoxypyrimidine represents a promising, yet underexplored, chemical entity. Its structural similarity to a class of molecules with proven and diverse biological activities makes it a compelling candidate for further investigation in various therapeutic areas, including oncology and inflammatory diseases. The synthetic accessibility of this compound, coupled with the rich pharmacological landscape of the pyrimidine scaffold, provides a strong rationale for its inclusion in drug discovery screening programs. This guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of **2,4,6-Trimethoxypyrimidine**.



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- To cite this document: BenchChem. [2,4,6-Trimethoxypyrimidine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078209#2-4-6-trimethoxypyrimidine-molecular-weight-and-formula]

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